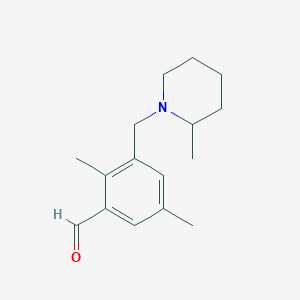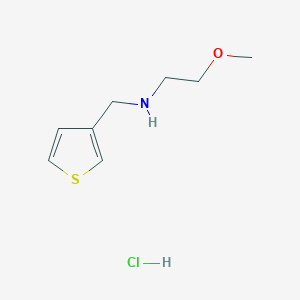
N-(4-aminophenyl)-5-methylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-aminophenyl)-5-methylfuran-2-carboxamide (NAMF-2C) is a compound of interest for scientists due to its potential applications in a variety of areas. NAMF-2C has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Additionally, NAMF-2C has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
Structure-Activity Relationship and Bioavailability Enhancements
Research into the structure-activity relationships of compounds structurally related to N-(4-aminophenyl)-5-methylfuran-2-carboxamide, such as inhibitors of NF-kappaB and AP-1 gene expression, has shown the critical role of specific substituents for activity. These studies aim at improving oral bioavailability and providing insights into modifications that retain or enhance biological activity, while also considering factors like gastrointestinal permeability (Palanki et al., 2000).
Antiprotozoal Activity
Compounds related to this compound have been synthesized and evaluated for their antiprotozoal activity, showcasing potent in vitro and in vivo efficacy against T. b. rhodesiense and P. falciparum. Such studies indicate the potential of these compounds in developing new treatments for protozoal infections (Ismail et al., 2004).
Anticancer Properties
The exploration of this compound derivatives has extended into anticancer research, with synthesized compounds showing cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells. Such findings contribute to the ongoing search for new chemotherapeutic agents (Hassan et al., 2014).
Chemical Synthesis and Pharmacological Applications
Other studies have focused on the synthesis of novel derivatives, exploring their potential pharmacological applications. For instance, the discovery of histone deacetylase inhibitors highlights the role of this compound and its derivatives in developing new therapeutic agents targeting epigenetic modifications in cancer cells (Zhou et al., 2008).
Antibacterial Activity
Further research into this compound derivatives has revealed their potential antibacterial activity, presenting a pathway for the development of new antibiotics. This is crucial in the fight against antibiotic-resistant bacterial strains, showing the broad applicability of these compounds in addressing global health challenges (Hassan et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-aminophenyl)-5-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-2-7-11(16-8)12(15)14-10-5-3-9(13)4-6-10/h2-7H,13H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLDWGQJCVKSBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589563 |
Source


|
| Record name | N-(4-Aminophenyl)-5-methylfuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
727387-19-1 |
Source


|
| Record name | N-(4-Aminophenyl)-5-methylfuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B1341419.png)
![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-mesitylpropanamide](/img/structure/B1341422.png)
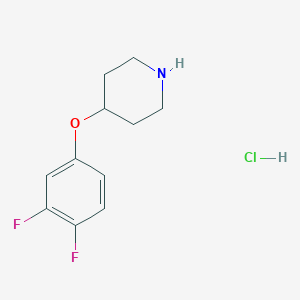
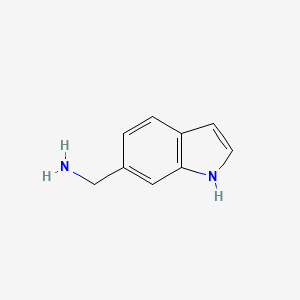
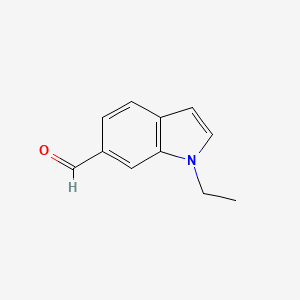


![3-[(4-Fluorophenyl)amino]propanoic acid](/img/structure/B1341439.png)
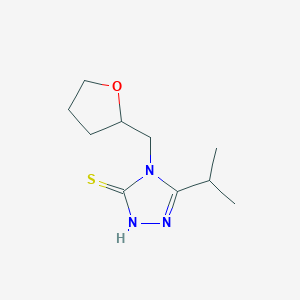
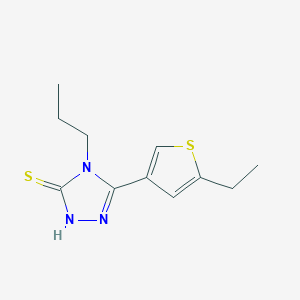
![1-(Benzo[d][1,3]dioxol-5-yl)-N-methylmethanamine hydrochloride](/img/structure/B1341448.png)

